

# Application Note: Comprehensive Characterization of C.I. Pigment Red 52:1

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## Compound of Interest

Compound Name: *C.I. Pigment Red 52:1*

Cat. No.: *B100630*

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed overview of the essential analytical techniques for the comprehensive characterization of **C.I. Pigment Red 52:1** (CAS: 17852-99-2), a monoazo calcium salt lake pigment.<sup>[1][2]</sup> The protocols herein describe methods for confirming its chemical identity, purity, thermal stability, and morphology, which are critical parameters for its application in various industries, including pharmaceuticals, cosmetics, and printing inks.<sup>[1][3]</sup>

## Physicochemical Properties

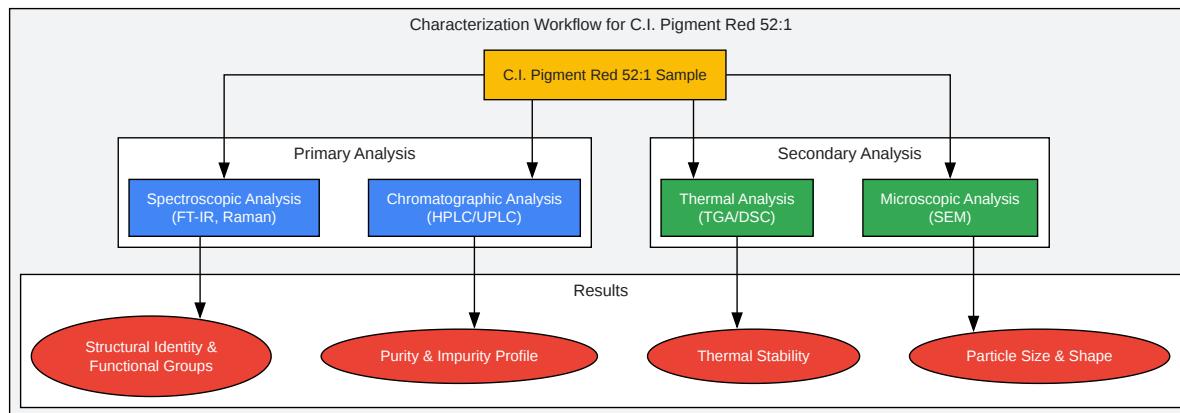
**C.I. Pigment Red 52:1** is a synthetic organic pigment characterized by a single azo group (-N=N-) in its molecular structure.<sup>[1]</sup> It is specifically a calcium salt lake of the dye formed from the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and coupling with 3-Hydroxy-2-naphthoic acid.<sup>[1]</sup> Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of **C.I. Pigment Red 52:1**

Property	Value	Reference(s)
C.I. Name	Pigment Red 52:1	<a href="#">[2]</a>
C.I. Number	15860:1	<a href="#">[4]</a>
CAS Number	17852-99-2	<a href="#">[1]</a>
Molecular Formula	<chem>C18H11CaClN2O6S</chem>	<a href="#">[1]</a>
Molecular Weight	458.89 g/mol	<a href="#">[1]</a>
Chemical Group	Monoazo Lake (BONA, Ca-salt)	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Red powder	<a href="#">[1]</a>
Shade	Brilliant, Bluish Red	<a href="#">[1]</a>
Heat Stability	180°C (can be enhanced to 250°C via intercalation into LDHs)	<a href="#">[1]</a> <a href="#">[5]</a>
Light Fastness	6 (Scale of 1 to 8)	<a href="#">[1]</a>

## Analytical Workflows and Methodologies

A multi-technique approach is necessary for the full characterization of **C.I. Pigment Red 52:1**. The general workflow involves spectroscopic analysis for structural confirmation, chromatography for purity assessment, thermal analysis for stability, and microscopy for particle morphology.



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Caption: General analytical workflow for pigment characterization.

## Spectroscopic Characterization

Spectroscopic methods are fundamental for confirming the molecular structure and identifying the functional groups of the pigment.[\[1\]](#)

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational bands of the functional groups present in **C.I. Pigment Red 52:1**.

Table 2: Illustrative FT-IR Vibrational Bands for **C.I. Pigment Red 52:1**

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment
~3400-3500	O-H stretching (hydroxyl group)
~3000-3100	Aromatic C-H stretching
~1600-1620	Aromatic C=C stretching
~1550-1600	Asymmetric COO <sup>-</sup> stretching (carboxylate)
~1490	N=N stretching (azo group)
~1400-1450	Symmetric COO <sup>-</sup> stretching (carboxylate)
~1150-1250	Asymmetric SO <sub>3</sub> <sup>-</sup> stretching (sulfonate)
~1040-1080	Symmetric SO <sub>3</sub> <sup>-</sup> stretching (sulfonate)
~700-900	C-H out-of-plane bending

#### Protocol 3.1: FT-IR Analysis using KBr Pellet Technique

- Sample Preparation:
  - Thoroughly mix ~1 mg of the **C.I. Pigment Red 52:1** sample with ~100-200 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar.
  - Grind the mixture to a fine, homogeneous powder.
  - Transfer the powder into a pellet-forming die.
  - Press the powder under a hydraulic press at 8-10 tons for 2-3 minutes to form a transparent or semi-transparent pellet.[6]
- Background Collection:
  - Ensure the sample compartment of the FT-IR spectrometer is empty.
  - Run a background scan to record the spectrum of the ambient atmosphere (H<sub>2</sub>O, CO<sub>2</sub>).[7]
- Sample Analysis:

- Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.
- Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.[\[8\]](#)
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing:
  - The acquired spectrum should be baseline corrected and displayed in absorbance or transmittance mode.
  - Identify and label the major absorption peaks and compare them with reference spectra or the expected vibrational frequencies in Table 2.

## Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information and is particularly useful for identifying the azo linkage and aromatic ring structures. It can also be used for in-situ analysis within a complex matrix.[\[1\]](#)

Table 3: Representative Raman Bands for Red Azo Pigments

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment	Reference
~1600-1550	Aromatic C=C stretching	<a href="#">[1]</a>
~1490	N=N stretching (azo group)	<a href="#">[1]</a>
~1450	CH <sub>2</sub> bending	<a href="#">[1]</a>
~1340	C-N stretching	<a href="#">[1]</a>
~1250	Phenyl-N stretching	<a href="#">[1]</a>
~1180	C-H in-plane bending	<a href="#">[1]</a>

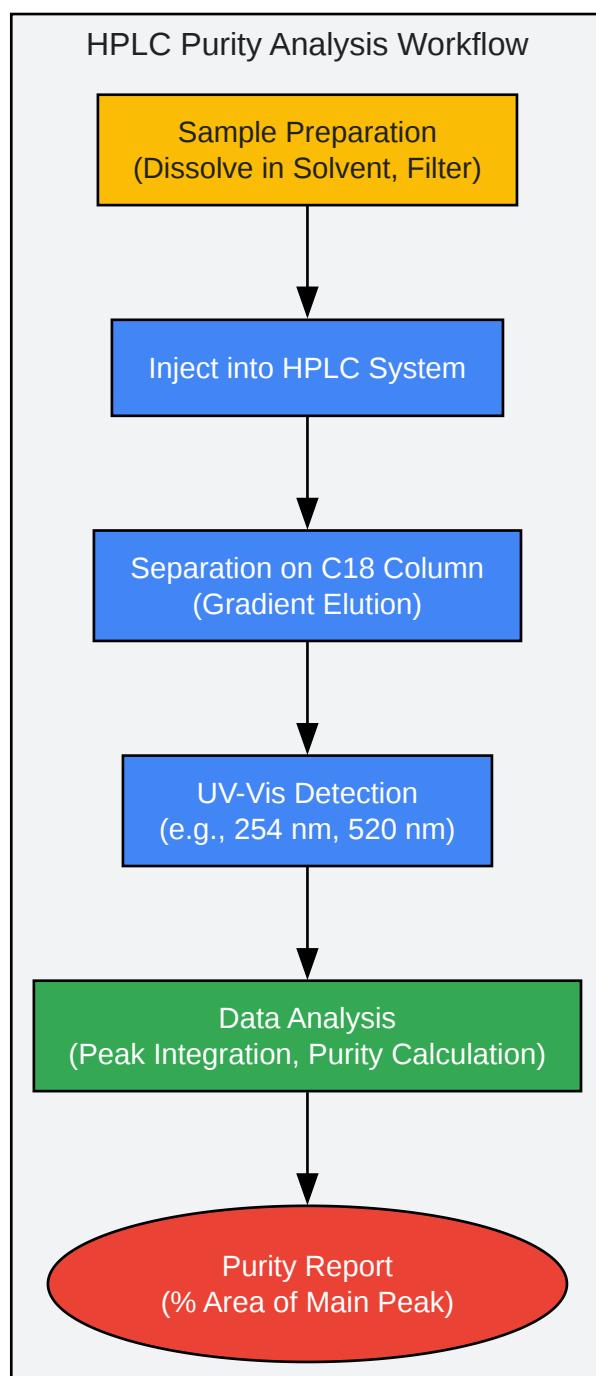
### Protocol 3.2: Raman Spectroscopic Analysis

- Instrument Setup:

- Use a Raman microscope equipped with a suitable laser excitation source (e.g., 785 nm or 852 nm to minimize fluorescence).[9]
- Calibrate the spectrometer using a known standard (e.g., silicon wafer).
- Sample Preparation:
  - Place a small amount of the pigment powder on a microscope slide.
- Data Acquisition:
  - Focus the laser onto the sample using the microscope objective.
  - Acquire the Raman spectrum over a suitable spectral range (e.g., 200-1800  $\text{cm}^{-1}$ ).
  - Adjust laser power and acquisition time to obtain a high-quality spectrum without causing thermal degradation of the sample.
- Data Analysis:
  - Process the spectrum to remove any background fluorescence.
  - Identify and assign the characteristic Raman shifts by comparing them with reference data.

## Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of **C.I. Pigment Red 52:1** and quantifying any organic impurities or byproducts from its synthesis.[1]



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Caption: Workflow for HPLC-based purity assessment.

#### Protocol 4.1: HPLC Purity Assay

- Reagents and Equipment:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Solvent for sample preparation (e.g., Dimethylformamide or a mixture of Acetonitrile/Water).
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Column Temperature: 30°C.
  - Detection Wavelength: 254 nm for general impurities and a wavelength in the 500-600 nm range for colored species.[1]
- Gradient Program:
  - 0-2 min: 20% B
  - 2-15 min: 20% to 95% B (linear gradient)
  - 15-18 min: 95% B (hold)
  - 18-20 min: 95% to 20% B (return to initial)
  - 20-25 min: 20% B (re-equilibration)
- Procedure:
  - Prepare a standard solution of **C.I. Pigment Red 52:1** at a known concentration (e.g., 100 µg/mL).

- Prepare the sample to be tested at the same concentration.
- Filter all solutions through a 0.45 µm syringe filter before injection.
- Inject a solvent blank, followed by the standard and sample solutions.[11]

- Data Analysis:
  - Integrate the area of all peaks in the sample chromatogram.
  - Calculate the purity by the area percent method:
    - Purity (%) = (Area of Main Peak / Total Area of All Peaks) \* 100

Table 4: Illustrative HPLC Data for Purity Analysis

Retention Time (min)	Peak Identity	Area %
3.5	Impurity (e.g., Unreacted Amine)	0.25
5.8	Impurity (e.g., Coupling Byproduct)	0.40
10.2	C.I. Pigment Red 52:1	99.25
12.1	Impurity (e.g., Degradation Product)	0.10

## Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the pigment. **C.I. Pigment Red 52:1** is reported to be stable up to 180°C.[1]

### Protocol 5.1: Thermogravimetric Analysis (TGA)

- Instrument Setup:
  - Calibrate the TGA instrument for temperature and mass.

- Procedure:
  - Accurately weigh 5-10 mg of the pigment into a ceramic or aluminum TGA pan.
  - Place the pan in the TGA furnace.
  - Heat the sample from ambient temperature (~25°C) to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[8]
- Data Analysis:
  - Plot the mass (%) versus temperature (°C).
  - Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins (e.g., >5% loss).[1]
  - Identify the temperature ranges of major decomposition events.

Table 5: Representative Thermal Events for **C.I. Pigment Red 52:1**

Temperature Range (°C)	Mass Loss (%)	Associated Event
30 - 150	~1-3%	Loss of adsorbed water and volatile impurities.
>180-200	-	Onset of thermal decomposition.
200 - 450	~30-40%	Decomposition of organic moieties (azo, aromatic rings).
>450	-	Formation of stable inorganic residue (e.g., CaS, CaO).

## Microscopic Characterization

Scanning Electron Microscopy (SEM) is employed to visualize the particle size, shape, and surface morphology of the pigment, which are critical properties influencing its performance in applications like inks and coatings.[1]

## Protocol 6.1: Scanning Electron Microscopy (SEM) Analysis

- Sample Preparation:
  - Disperse a small amount of the pigment powder in a volatile solvent like ethanol using ultrasonication.[12]
  - Place a single droplet of the suspension onto an aluminum SEM stub fitted with double-sided carbon tape.
  - Allow the solvent to evaporate completely at room temperature.[12]
- Sputter Coating:
  - To prevent charging and improve image quality, coat the sample with a thin conductive layer (e.g., 5-10 nm of gold or platinum) using a sputter coater.
- Imaging:
  - Place the coated stub into the SEM chamber.
  - Evacuate the chamber to high vacuum.
  - Apply an appropriate accelerating voltage (e.g., 5-15 kV) and adjust the focus and stigma to obtain sharp images.
  - Capture images at various magnifications (e.g., 1,000x, 5,000x, 20,000x) to observe both agglomerates and primary particles.
- Data Analysis:
  - Analyze the captured micrographs to describe the particle morphology (e.g., shape, texture).
  - Use the SEM software's measurement tools to estimate the particle size distribution. For many applications, a D50 of less than 500 nm is desired.[1]

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